5-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate typically involves multiple steps. One common approach is the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-acetylaminobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
5-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts cellular processes, leading to the observed biological effects. The pathways involved include the regulation of cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide
- 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-(trifluoromethyl)benzenesulfonamide
- 4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-N-methylbenzenesulfonamide
Uniqueness
What sets 5-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and sulfonamide moieties enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
[5-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-11(23)21-13-4-6-14(7-5-13)30(25,26)28-16-9-12(3-8-15(16)27-2)10-17-18(24)22-19(20)29-17/h3-10H,1-2H3,(H,21,23)(H2,20,22,24)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVTUIUBHDHEKD-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.